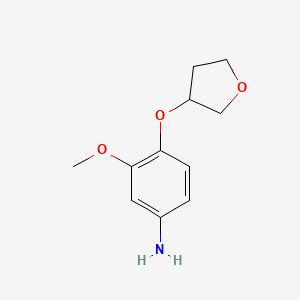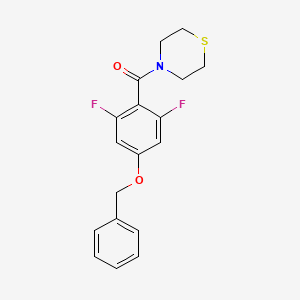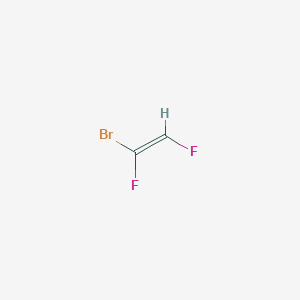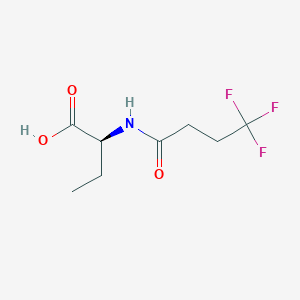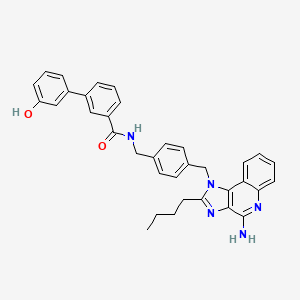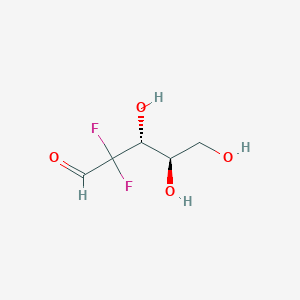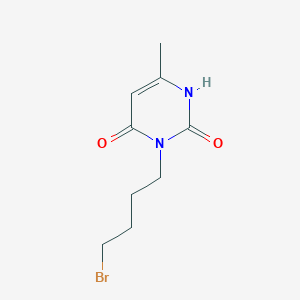
3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione typically involves the bromination of a suitable precursor. One common method is the reaction of 6-methyluracil with 1,4-dibromobutane under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromobutyl group is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminobutyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione depends on its specific application and the molecular targets involved. In general, the bromobutyl group can interact with various biological molecules, potentially inhibiting or modifying their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-2-methylpropane: An organic compound with a similar bromine-containing group but different structural framework.
4-bromobutyl phenyl ether: Another bromobutyl compound with different functional groups and applications.
(4-bromobutyl)triphenylphosphonium bromide: A compound with a bromobutyl group attached to a phosphonium moiety, used in different chemical contexts.
Uniqueness
3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione is unique due to its combination of a pyrimidine ring and a bromobutyl group. This structural arrangement imparts specific reactivity and potential biological activity, distinguishing it from other bromobutyl compounds.
Propiedades
Fórmula molecular |
C9H13BrN2O2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
3-(4-bromobutyl)-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-7-6-8(13)12(9(14)11-7)5-3-2-4-10/h6H,2-5H2,1H3,(H,11,14) |
Clave InChI |
YWWPZAKCESWGIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


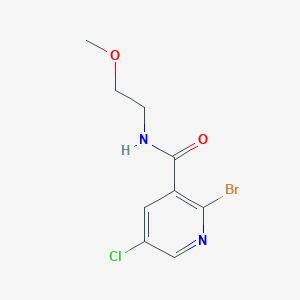
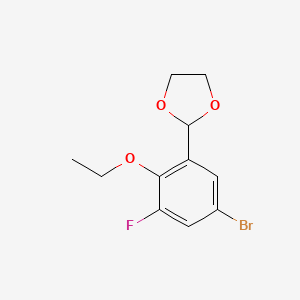
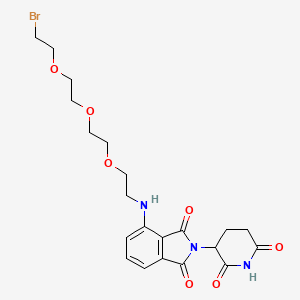
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

